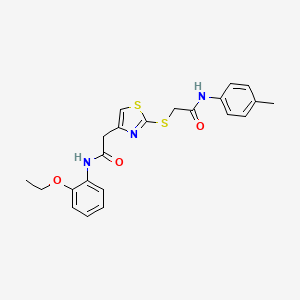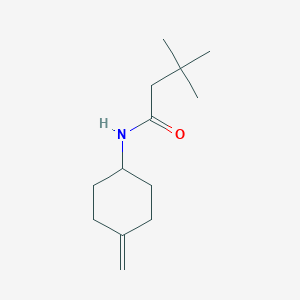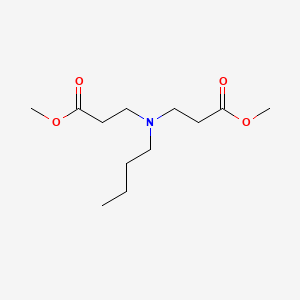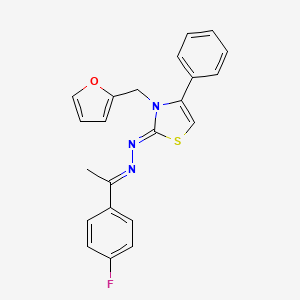![molecular formula C24H23ClFN5O3 B2555083 N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1185038-33-8](/img/no-structure.png)
N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23ClFN5O3 and its molecular weight is 483.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A significant application of this compound is its potential in anticancer treatments. Studies have shown that related compounds exhibit antitumor activities. For instance, a derivative of this compound demonstrated notable inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with a half maximal inhibitory concentration (IC50) of 11 µM, indicating strong potential for cancer treatment (Abdellatif et al., 2014).
Anti-Inflammatory and Antinociceptive Properties
Another research focus is the compound's anti-inflammatory and antinociceptive effects. Thiazolo[3,2-a] pyrimidine derivatives, closely related to the query compound, have shown significant anti-inflammatory and antinociceptive activities. These compounds also displayed lower ulcerogenic activity and higher lethal dose values, suggesting a safer profile for therapeutic use (Alam et al., 2010).
Antipsychotic Potential
Research into similar compounds has also uncovered antipsychotic-like profiles without typical interactions with dopamine receptors, as seen in traditional antipsychotic drugs. This suggests a novel mechanism of action that could be pivotal in treating psychiatric disorders (Wise et al., 1987).
Neuroinflammatory Imaging
Compounds with a structure similar to the query compound have been utilized in neuroinflammation imaging. Derivatives were synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives were radiolabeled and used in positron emission tomography (PET) imaging, showcasing their application in neuroinflammatory research (Damont et al., 2015).
Role in Biochemical Synthesis
Additionally, these compounds have roles in the synthesis of various biochemical derivatives. For instance, their involvement in the formation of pyrazolo and pyrimidine thione derivatives, as well as their interaction with chloroacetic acid to yield thiazolopyrimidines, shows their versatility in chemical syntheses (Hammam et al., 2005).
Propriétés
Numéro CAS |
1185038-33-8 |
|---|---|
Formule moléculaire |
C24H23ClFN5O3 |
Poids moléculaire |
483.93 |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H23ClFN5O3/c1-4-31-22-21(15(3)28-31)29(13-20(32)27-19-11-17(25)8-5-14(19)2)24(34)30(23(22)33)12-16-6-9-18(26)10-7-16/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
Clé InChI |
MTYXJWVDRBYPMK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)
![2-Benzyl-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2555004.png)
![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)

![13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2555008.png)
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555010.png)


![Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride](/img/structure/B2555014.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2555017.png)
![4'-(2,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2555019.png)


